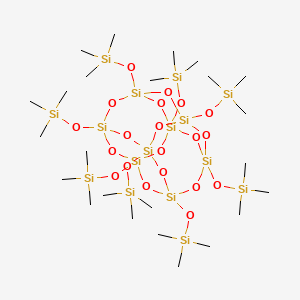
1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95%
Vue d'ensemble
Description
1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% (MTICA-95) is an organic molecule used in a variety of laboratory experiments, such as in the synthesis of other molecules and as a catalyst for chemical reactions. It is a white, odorless, crystalline solid with a melting point of about 120 °C. MTICA-95 is a derivative of the naturally occurring amino acid histidine and is used in many scientific applications due to its unique structure and properties.
Applications De Recherche Scientifique
1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% is widely used in scientific research due to its unique structure and properties. It has been used as a catalyst in the synthesis of other molecules and as a reagent in a variety of laboratory experiments. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of complex organic compounds.
Mécanisme D'action
Target of Action
The primary targets of 1-Methyl-5-thioureido-1H-imidazole-4-carboxamide are currently unknown . Imidazoles, the core structure of this compound, are key components in a variety of functional molecules and are utilized in a diverse range of applications . They are often found in pharmaceuticals and agrochemicals .
Mode of Action
Imidazoles are known to interact with their targets through various mechanisms, depending on the functional groups attached to the imidazole ring .
Biochemical Pathways
Imidazole moieties are known to play a role in the biosynthesis of histidine and purines . The imidazole intermediate 5-aminoimidazole-4-carboxamide ribotide (AICAR) is synthesized in both routes but used only in purine biosynthesis .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The stability and efficacy of imidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in laboratory experiments include its ability to catalyze the formation of new bonds between molecules, its stability and resistance to hydrolysis, and its ability to increase the activity of certain enzymes. The main limitation of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% is its cost, as it is relatively expensive compared to other reagents.
Orientations Futures
The future directions for 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of complex organic compounds. Additionally, researchers are exploring the possibility of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% as a catalyst in the synthesis of pharmaceuticals, such as anti-cancer drugs. Furthermore, researchers are also investigating the potential of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in the synthesis of materials for use in nanotechnology. Finally, researchers are also investigating the potential of using 1-Methyl-5-thioureido-1H-imidazole-4-carboxylic acid amide, 95% in the development of new catalysts for chemical reactions.
Propriétés
IUPAC Name |
5-(carbamothioylamino)-1-methylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5OS/c1-11-2-9-3(4(7)12)5(11)10-6(8)13/h2H,1H3,(H2,7,12)(H3,8,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKYYXIZORIEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1NC(=S)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B6292221.png)


![1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]](/img/structure/B6292238.png)

![4'-Bromospiro[adamantane-2,9'-fluorene]](/img/structure/B6292265.png)




![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)
